N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
The compound “N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, a pyridine ring, and a benzofuran moiety. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which contributes to the three-dimensional structure of the molecule .Scientific Research Applications
Synthesis and Biological Activity Prediction
A study on the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, presented a one-pot condensation method. This approach led to novel bicyclic systems, with their structures confirmed by various spectroscopic methods. Biological activity predictions were made using the PASS (Prediction of Activity Spectra for Substances) program, suggesting potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Drug Development
Another research focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. The compound demonstrated selectivity in inhibiting HDACs 1-3 and 11, showing promise as an anticancer drug through its ability to block cancer cell proliferation and induce apoptosis. This study exemplifies how structural analogs of the query compound could be utilized in developing new therapeutic agents (Zhou et al., 2008).
Antidepressant and Nootropic Agents
Research on Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone highlighted their potential as antidepressant and nootropic agents. The synthesis involved novel methods, and the compounds exhibited dose-dependent activities in preclinical models. This example illustrates the broader potential of pyrrolidine derivatives in addressing central nervous system (CNS) disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Cholinesterase Inhibitory Activity
A study synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, revealing potent butyrylcholinesterase inhibitory activity. These findings suggest the therapeutic potential of benzofuran derivatives in treating diseases associated with cholinesterase activity, such as Alzheimer's disease (Abedinifar et al., 2018).
Mechanism of Action
The compound also contains a benzofuran moiety, which is a fused aromatic ring system that is a component of many pharmaceuticals and biologically active compounds . Some substituted benzofurans have shown significant anticancer activities .
The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. Pyridine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
While specific cellular effects of this compound are not yet fully understood, compounds with similar structures have been shown to exhibit significant biological activity. For instance, compounds with a pyrrolidine-2-one scaffold have been found to be recurrent in antitumor agents .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been associated with various biological activities .
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-6-3-7-22(18)15-8-13(10-20-12-15)11-21-19(24)17-9-14-4-1-2-5-16(14)25-17/h1-2,4-5,8-10,12H,3,6-7,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHXZNVWKYYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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